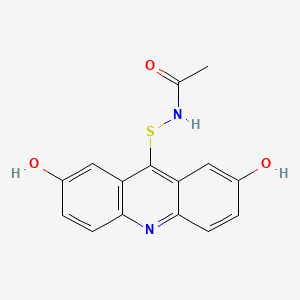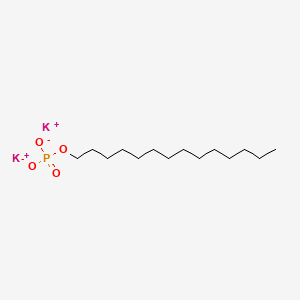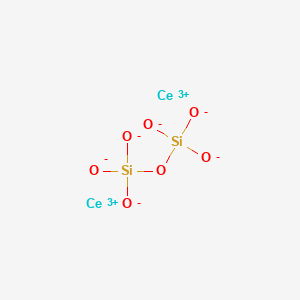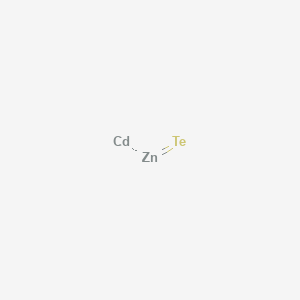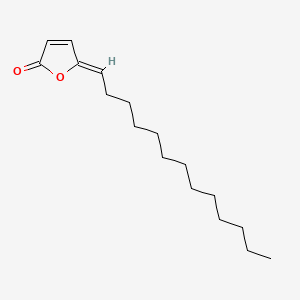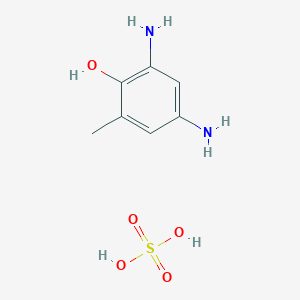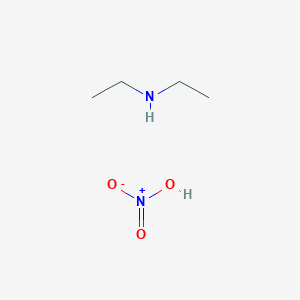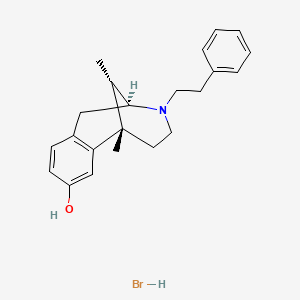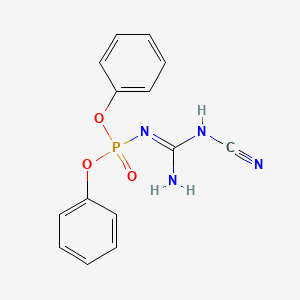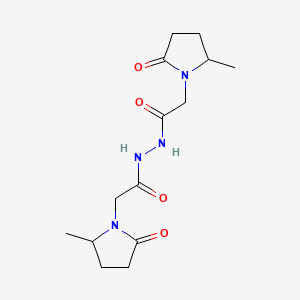
Linoleyldimethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Linoleyldimethylamine, also known as (9Z,12Z)-N,N-dimethyl-9,12-octadecadien-1-amine, is an organic compound with the molecular formula C20H39N. It is a derivative of linoleic acid, featuring a dimethylamine group attached to the carbon chain. This compound is notable for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Linoleyldimethylamine can be synthesized through the reaction of linoleic acid with dimethylamine. The process typically involves the following steps:
Esterification: Linoleic acid is first converted to its methyl ester using methanol and an acid catalyst.
Amidation: The methyl ester is then reacted with dimethylamine under basic conditions to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure high efficiency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Linoleyldimethylamine undergoes various chemical reactions, including:
Oxidation: The double bonds in the carbon chain can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated amines.
Substitution: The dimethylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Saturated amines.
Substitution: Halogenated amines.
Wissenschaftliche Forschungsanwendungen
Linoleyldimethylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in cell membrane interactions and signaling pathways.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of surfactants, emulsifiers, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of linoleyldimethylamine involves its interaction with cell membranes and proteins. The compound’s hydrophobic tail allows it to integrate into lipid bilayers, while the dimethylamine group can interact with various molecular targets. These interactions can modulate membrane fluidity, signaling pathways, and enzyme activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Linoleylamine: Similar structure but lacks the dimethyl groups.
Oleylamine: Contains a single double bond in the carbon chain.
Stearylamine: Fully saturated carbon chain.
Uniqueness
Linoleyldimethylamine is unique due to its combination of unsaturated carbon chain and dimethylamine group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Eigenschaften
CAS-Nummer |
34643-95-3 |
|---|---|
Molekularformel |
C20H39N |
Molekulargewicht |
293.5 g/mol |
IUPAC-Name |
(9Z,12Z)-N,N-dimethyloctadeca-9,12-dien-1-amine |
InChI |
InChI=1S/C20H39N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(2)3/h8-9,11-12H,4-7,10,13-20H2,1-3H3/b9-8-,12-11- |
InChI-Schlüssel |
QDIDCBNJXMANFY-MURFETPASA-N |
Isomerische SMILES |
CCCCC/C=C\C/C=C\CCCCCCCCN(C)C |
Kanonische SMILES |
CCCCCC=CCC=CCCCCCCCCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


